1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid
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Overview
Description
1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C20H19NO5 and a molecular weight of 353.37 g/mol . This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (FMOC) protecting group attached to the nitrogen atom of a pyrrolidine ring, which also contains a hydroxyl group at the third position and a carboxylic acid group at the second position . The FMOC group is commonly used in peptide synthesis to protect amino groups during the stepwise assembly of peptides .
Preparation Methods
The synthesis of 1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
FMOC Protection: The nitrogen atom of the pyrrolidine ring is protected with the FMOC group using FMOC chloride in the presence of a base such as sodium carbonate.
Hydroxylation: The hydroxyl group is introduced at the third position of the pyrrolidine ring through selective hydroxylation reactions.
Carboxylation: The carboxylic acid group is introduced at the second position through carboxylation reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., piperidine) . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) to protect amino groups during the stepwise assembly of peptides.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions due to its structural features.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The FMOC group protects the amino group from unwanted reactions during the synthesis process and can be selectively removed under basic conditions to expose the free amine group for further functionalization . The hydroxyl and carboxylic acid groups provide additional sites for chemical modifications, enabling the synthesis of diverse peptide sequences .
Comparison with Similar Compounds
1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-FMOC-3-Hydroxy-pyrrolidine-2-carboxamide: This compound has an amide group instead of a carboxylic acid group, which affects its reactivity and applications.
1-FMOC-3-Hydroxy-pyrrolidine-2-carboxylate: This ester derivative has different solubility and stability properties compared to the carboxylic acid form.
1-FMOC-3-Hydroxy-pyrrolidine-2-carboxaldehyde: This aldehyde derivative is used in different synthetic applications due to its unique reactivity.
The uniqueness of this compound lies in its combination of the FMOC protecting group, hydroxyl group, and carboxylic acid group, which provides versatility in peptide synthesis and other chemical applications .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-17-9-10-21(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,22H,9-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSYYVTUCHIRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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